Product packaging for Sofpironium bromide(Cat. No.:)

Sofpironium bromide

Cat. No.: B8534756
M. Wt: 470.4 g/mol
InChI Key: FIAFMTCUJCWADZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sofpironium bromide (CAS 1628106-94-4), also known under the codename BBI-4000, is a synthetic anticholinergic agent of significant interest in pharmacological research . It acts as a competitive inhibitor of muscarinic acetylcholine receptors, with a high binding affinity for the M3 receptor subtype located on eccrine sweat glands . By blocking these receptors, the compound effectively reduces sweat production at the application site, making it a valuable tool for studying primary axillary hyperhidrosis (PAH) . The research value of this compound is enhanced by its retrometabolic or "soft" drug design; it is a structural analog of glycopyrronium engineered with a metabolically labile ester moiety . This design facilitates rapid hydrolysis to a less active metabolite (BBI-4010) in the systemic circulation, thereby confining the pharmacological activity largely to the local site of administration and minimizing potential for systemic anticholinergic effects in research models . Beyond its primary research application, studies have also explored its effects in related models, such as axillary osmidrosis complicated by hyperhidrosis, where it demonstrated efficacy in reducing odor intensity, likely secondary to reducing the sweat medium for bacterial activity . The compound is metabolized mainly through non-enzymatic hydrolysis, with additional oxidative metabolism via CYP2D6 and CYP3A4 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32BrNO5 B8534756 Sofpironium bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32BrNO5

Molecular Weight

470.4 g/mol

IUPAC Name

[1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide

InChI

InChI=1S/C22H32NO5.BrH/c1-3-27-20(24)16-23(2)14-13-19(15-23)28-21(25)22(26,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,26H,3,7-8,11-16H2,1-2H3;1H/q+1;/p-1

InChI Key

FIAFMTCUJCWADZ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Origin of Product

United States

Molecular Design Principles and Synthetic Methodologies for Sofpironium Bromide

Retrometabolic Drug Design Paradigm

The development of sofpironium bromide is rooted in the retrometabolic drug design concept, a strategy that aims to create drugs with a high therapeutic index by engineering their metabolic pathways. lew.ro This approach is particularly advantageous for topical treatments where localized action is desired without systemic complications.

Conceptual Framework of "Soft Drugs"

This compound is classified as a "soft drug," a term for compounds that are active at their target site but are designed to undergo rapid and predictable metabolism into inactive or significantly less active forms upon entering systemic circulation. drugbank.comresearchgate.net The core principle of soft drugs is to build a metabolically sensitive feature into the molecule, which allows for controlled deactivation. drugbank.comtandfonline.com This contrasts with traditional drug design, which often focuses on metabolic stability to prolong a drug's systemic effects.

Integration of Designed-in Metabolism for Localized Activity

The molecular structure of this compound incorporates a readily hydrolyzable ester moiety, a key feature of its design for localized activity. drugbank.comdermsquared.com When applied topically, the drug exerts its anticholinergic effect on the sweat glands. medkoo.comnih.gov Any portion of the drug that gets absorbed into the bloodstream is quickly metabolized, thereby confining the primary pharmacological action to the site of application and reducing the likelihood of systemic anticholinergic side effects. nih.gov This targeted approach is a significant advantage in treating localized conditions like axillary hyperhidrosis.

Rationale for Rapid Inactivation into Biologically Less Active or Inactive Metabolites

The primary rationale for designing this compound to rapidly inactivate is to enhance its safety profile. researchgate.net Systemic exposure to anticholinergic drugs can lead to undesirable effects such as dry mouth, blurred vision, and urinary retention. dermsquared.com this compound is swiftly hydrolyzed in the bloodstream to its major metabolite, BBI-4010. drugbank.comdrugbank.com This metabolite is a significantly less potent anticholinergic agent. dermsquared.commedkoo.com This rapid conversion to a less active form minimizes the risk of systemic side effects that are often associated with traditional anticholinergic medications. researchgate.netnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Structure-Metabolism Relationships (QSMR) in Design

The design of this compound was guided by the principles of Quantitative Structure-Activity Relationships (QSAR) and Structure-Metabolism Relationships (QSMR). lew.ro These computational and medicinal chemistry strategies are integral to retrometabolic drug design. lew.roresearchgate.net QSAR helps in refining the molecular structure to achieve high potency at the target muscarinic receptors. dermsquared.com Simultaneously, QSMR is used to engineer the molecule for a predictable and rapid metabolic pathway, in this case, hydrolysis of the ester group. lew.ro This dual-pronged approach ensures that the drug is both effective at its target and safe systemically. The "inactive metabolite" approach was specifically utilized, introducing a hydrolytically sensitive part to the molecule away from the pharmacophore to achieve this balance. dermsquared.com

Structural Analogue Derivation and Modification Strategies

The chemical architecture of this compound is a testament to the power of structural analogue design, where an existing drug molecule is modified to improve its therapeutic properties.

This compound as a Derivative of Glycopyrronium (B1196793)

This compound is a structural analogue of glycopyrronium, a well-established anticholinergic agent. drugbank.comresearchgate.netdermsquared.comcaymanchem.com Glycopyrronium itself is a quaternary ammonium (B1175870) compound known for its peripheral anticholinergic effects and is used for various medical conditions. wikipedia.orgdrugbank.com The core structure of glycopyrronium provided a proven pharmacophore for muscarinic receptor antagonism.

The key modification in the development of this compound was the introduction of an ester moiety. drugbank.comdermsquared.com This chemical alteration transformed glycopyrronium into a soft drug. While retaining the anticholinergic activity of the parent compound, the ester linkage provides a specific site for metabolic cleavage, leading to its rapid inactivation in the systemic circulation. clinicaltrials.govresearchgate.net This strategic modification allows this compound to deliver the therapeutic benefits of a potent anticholinergic agent locally, with a significantly reduced risk of systemic adverse events. nih.govcambridge.org

The synthesis of this compound involves a multi-step process. One disclosed method involves the coupling of an α-hydroxyacid with a pyrrolidine (B122466) alcohol to form an ester, followed by alkylation to yield the final quaternary ammonium compound. chemicalbook.com Another synthetic route starts with R(-)-mandelic acid, which undergoes a series of reactions including protection, lithiation, and coupling to form key intermediates before the final assembly of this compound. newdrugapprovals.org

FeatureThis compoundGlycopyrronium
Drug Class Soft Anticholinergic drugbank.comresearchgate.netAnticholinergic wikipedia.orgdrugbank.com
Design Principle Retrometabolic Drug Design dermsquared.comnih.govTraditional Drug Design
Key Structural Feature Readily hydrolyzable ester moiety drugbank.comdermsquared.comStable structure nih.govnih.gov
Metabolism Rapid hydrolysis to a less active metabolite (BBI-4010) drugbank.comdermsquared.comSlower metabolism
Primary Application Topical treatment of primary axillary hyperhidrosis nih.govwikipedia.orgVarious, including reduction of secretions and treatment of peptic ulcers wikipedia.orgdrugbank.com

Chemical Modifications Enabling Hydrolytic Deactivation

This compound is a product of retrometabolic drug design, a strategy that aims to create "soft drugs" with improved therapeutic indexes. lew.rotandfonline.com This design principle involves creating a therapeutically active compound that, after exerting its effect, undergoes a predictable and rapid metabolism into inactive or significantly less active forms. tandfonline.comclinicaltrials.gov This approach minimizes systemic side effects by ensuring the drug is deactivated once it enters systemic circulation. dermsquared.comdrugbank.com

This compound is a structural analogue of glycopyrrolate (B1671915), a well-established anticholinergic agent. clinicaltrials.govdermsquared.com The key chemical modification in this compound is the incorporation of a metabolically sensitive ester moiety into the molecular structure. dermsquared.comdrugbank.com This ester group is intentionally placed in a part of the molecule that is remote from the pharmacophore (the region responsible for binding to muscarinic receptors), an application of the "inactive metabolite" approach to retrometabolic design. lew.rodermsquared.com

This ester linkage is susceptible to rapid hydrolysis, primarily by the enzyme plasma paraoxonase 1 (PON1), as well as non-enzymatic hydrolysis. clinicaltrials.govdrugbank.com This deactivation process converts this compound into its primary metabolite, BBI-4010, which is a less active carboxylic acid. clinicaltrials.govdrugbank.com The metabolite is highly polar and ionized at physiological pH, which facilitates its rapid elimination from the body. clinicaltrials.gov This designed hydrolytic deactivation is a core feature that distinguishes this compound from its parent compound, glycopyrrolate, and is intended to enhance its safety profile by limiting systemic anticholinergic effects. dermsquared.comnih.gov

Stereochemical Considerations in this compound Synthesis

The biological activity of this compound is intrinsically linked to its three-dimensional structure. The molecule contains multiple optically active centers, making stereochemistry a critical factor in its synthesis and pharmacological potency. lew.ro

This compound possesses three asymmetric chiral centers, which gives rise to the possibility of multiple stereoisomers. lew.ronewdrugapprovals.org The specific stereochemistry is crucial for its intended anticholinergic activity. newdrugapprovals.org The optically active centers are located at:

The carbon at position 2 of the cyclopentylmandelic acid moiety.

The carbon at position 3' of the pyrrolidinium (B1226570) ring.

The quaternary nitrogen atom at position 1' of the pyrrolidinium ring. newdrugapprovals.orggoogle.com

The final drug substance is specifically defined by the R-configuration at both the C2 and C3' positions. newdrugapprovals.orggoogle.com However, the N-alkylation step in the synthesis is not stereospecific for the nitrogen center, resulting in a mixture of diastereomers at the 1' position (1'R and 1'S). newdrugapprovals.orggoogle.com Therefore, this compound is an epimeric mixture of two diastereoisomers. google.comgoogle.com

Optically Active CenterLocationSpecified Configuration
Carbon2-position (cyclopentylmandelic acid moiety)R
Carbon3'-position (pyrrolidinium ring)R
Nitrogen1'-position (pyrrolidinium ring)R and S mixture

Research into the various stereoisomers of this compound has demonstrated that biological potency is highly dependent on the specific configuration. Studies involving the synthesis and evaluation of all eight possible stereoisomers revealed that the isomers with the 2R configuration are significantly more potent than their 2S counterparts. lew.ro

Further investigation into muscarinic receptor binding affinity led to the selection of the most potent optical isomer for development. dermsquared.com The (2R, 3'R)-ester was identified as having the highest activity, and was therefore chosen for further development and clinical use. lew.ro This selection underscores the importance of stereospecific synthesis to ensure the desired pharmacological effect.

Isomer ConfigurationRelative PotencyReceptor Binding (pA2)
2R-methyl esterMore Potent8.31
Racemic (methyl ester)Less Potent7.90

Identification of Optically Active Centers

Synthetic Approaches and Methodologies for this compound

The synthesis of this compound can be broadly described in three main stages: chemicalbook.com

Preparation of the α-hydroxyacid intermediate : The synthesis begins with the preparation of enantiomerically pure (R)-α-cyclopentylmandelic acid. lew.ronewdrugapprovals.orgchemicalbook.com This can be achieved starting from R(-)-mandelic acid, which undergoes reactions to introduce the cyclopentyl group while retaining the R-configuration at the chiral carbon. newdrugapprovals.org

Preparation of the pyrrolidine intermediate : A chiral pyrrolidine derivative, (S)-1-methyl-3-pyrrolidinol, is also synthesized. lew.ro

Final Assembly and N-alkylation : The two chiral intermediates are coupled together. (R)-α-cyclopentylmandelic acid is reacted with (S)-1-methyl-3-pyrrolidinol, often under Mitsunobu conditions, to form an ester intermediate, 3'(R)-N-methyl-3-pyrrolidinyl-2(R)-cyclopentylmandelate. lew.ro This reaction proceeds with a complete inversion of stereochemistry at the 3'-chiral center of the pyrrolidinol. lew.ro

The final and crucial step is the N-alkylation of the ester intermediate. lew.rochemicalbook.com This is a quaternization reaction where the tertiary amine of the pyrrolidine ring is alkylated with ethyl bromoacetate. lew.ro This reaction forms the quaternary ammonium salt, this compound. lew.ro This N-alkylation step is not stereocontrolled, meaning it produces a mixture of the (1'R) and (1'S) diastereomers, which constitutes the final active compound. google.comgoogle.com The crude product is then typically purified through precipitation. newdrugapprovals.org

For use as a pharmaceutical drug substance, this compound is prepared in a physicochemically stable crystalline form. google.com Research has led to the identification and characterization of several distinct crystalline forms, or polymorphs, which have been granted patent protection. cloudfront.net The N-alkylation reaction consistently produces a mixture of the 1'R and 1'S diastereomers, with the ratio typically ranging from 40:60 to 25:75. google.comgoogle.com

Inventors have successfully developed specific crystalline forms that are noted for their high stability and non-hygroscopic nature, making them suitable for manufacturing. google.comdrugpatentwatch.comwipo.int These include a cocrystal and various crystal mixtures.

Crystalline FormDescriptionKey CharacteristicsPowder X-ray Diffraction Peaks (2θ)
Form CO A cocrystal containing the 1'R-diastereomer and the 1'S-diastereomer. drugpatentwatch.comwipo.intThe diastereomers are present in a 1:3 ratio. google.comdrugpatentwatch.com5.9±0.2°, 7.6±0.2°, 11.0±0.2°, 22.2±0.2° google.com
Form MN A crystalline form of the 1'R-diastereomer. drugpatentwatch.comA component of the Form B crystal mixture. drugpatentwatch.comNot specified.
Form B A crystal mixture. drugpatentwatch.comwipo.intContains Form CO and Form MN. drugpatentwatch.com It is highly stable and has an excellent profile for a drug substance. google.comNot specified.

Considerations for High-Purity and Industrial-Scale Production

The successful transition from laboratory-scale synthesis to industrial-scale production of a pharmaceutical agent like this compound necessitates a focus on achieving high purity, reproducibility, and economic viability. The manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure the final product is consistently safe and effective. pharmacompass.com Key considerations for the large-scale synthesis of this compound revolve around stereochemical control, impurity management, and the development of stable crystalline forms suitable for formulation.

Stereochemistry and Diastereomer Control

A significant challenge in the synthesis of this compound is the control of stereochemistry at its three chiral centers. The final step of the synthesis typically involves an N-alkylation reaction to form the quaternary ammonium salt. google.com This reaction creates a new chiral center on the nitrogen atom of the pyrrolidine ring. Without precise control, this step results in a mixture of diastereomers (epimers), specifically the (1'R)- and (1'S)-diastereomers. google.comgoogle.com

Early synthetic routes struggled to control the stereochemistry at the 1'-position, leading to the formation of these diastereomeric mixtures. google.com While the (2R, 3'R) configuration is considered crucial for higher anticholinergic activity, the industrial process must efficiently manage the formation of the epimers at the final stage. newdrugapprovals.org Research indicates that the N-alkylation reaction consistently produces a mixture of the two diastereomers, with the ratio varying from 50:50 to 10:90, and more typically between 40:60 and 25:75, depending on the reaction conditions. google.com

Crystallization and Purification for High Purity

Achieving high purity is a critical objective for any active pharmaceutical ingredient (API). For this compound, this involves not only removing process-related impurities but also managing the diastereomeric ratio through crystallization. google.com While techniques like column chromatography have been used, they may not be sufficient to achieve the required purity levels for a pharmaceutical-grade product. google.com

The industrial production strategy has focused on developing specific, stable crystalline forms that facilitate purification and improve handling and storage. google.comgoogle.com Patented processes describe the isolation of distinct crystalline forms, such as Form B and Form CO. google.com

Form CO is a co-crystal containing the (1'R)- and (1'S)-diastereomers in a specific 1:3 ratio. This form is noted for its high stability and lack of hygroscopicity, making it highly suitable for a pharmaceutical drug substance. google.com

Form B is a crystalline mixture that includes Form CO and is considered to possess an optimal profile for a drug substance. google.com

The purification process often involves recrystallization. For instance, after the N-alkylation reaction, the crude product can be purified by suspending it in a solvent like ethyl acetate (B1210297) and refluxing the mixture. lew.ro This procedure helps to remove impurities and isolate the desired crystalline product with high purity. One documented process reports achieving a purity of 99.85% by HPLC with a yield of 83.6% for the final crystallization step. lew.ro The development of such robust crystallization methods is paramount for ensuring batch-to-batch consistency on an industrial scale. google.com

Table 1: Industrial Synthesis and Purity Data

Parameter Value Source
Final Step Yield 83.6% lew.ro
Product Purity (HPLC) 99.85% lew.ro
Intermediate Purity (HPLC) >99% ((R)-alpha-Cyclopentylmandelic Acid) whalecorporation.com

| Diastereomer Ratio (I-a:I-b) | Typically 40:60 to 25:75 | google.com |

Impurity Profiling and Control

Therefore, a thorough understanding and control of the impurity profile are essential. Regulatory bodies require the identification and quantification of impurities to ensure the safety of the drug product. aquigenbio.com Several process-related impurities and degradation products of this compound have been identified, and corresponding reference standards are used for quality control during manufacturing. synzeal.comtlcstandards.com

Table 2: Known Process Impurities and Intermediates

Compound Name CAS Number Role
This compound Impurity 1 616866-21-8 Impurity Standard
This compound Impurity 2 1027790-67-5 Impurity Standard
This compound Impurity 5 904673-16-1 Impurity Standard
This compound Impurity 6 904673-15-0 Impurity Standard

Ultimately, the industrial-scale production of this compound hinges on a process that is not only efficient and high-yielding but also meticulously controlled to produce a stable, high-purity API consistently. google.comnewdrugapprovals.org The strategic development of specific crystalline forms has been a key factor in overcoming the inherent challenges of stereocontrol and purification. google.com

Mechanistic and Preclinical Pharmacological Characterization of Sofpironium Bromide

Detailed Mechanism of Anticholinergic Action

Sofpironium bromide exerts its effects by acting as a competitive inhibitor of muscarinic acetylcholine (B1216132) receptors. drugbank.comdrugs.comrxlist.com This mechanism involves blocking the binding of the neurotransmitter acetylcholine to these receptors, thereby preventing the initiation of a cellular response. patsnap.com

Competitive Inhibition of Muscarinic Acetylcholine Receptors

As a competitive inhibitor, this compound reversibly binds to the same site on the muscarinic receptor as acetylcholine. drugbank.comdrugs.comrxlist.com This competition reduces the ability of acetylcholine to stimulate the receptors, leading to a decrease in the physiological processes mediated by these receptors. patsnap.com The inhibitory effect of this compound is concentration-dependent. medchemexpress.com

Receptor Subtype Binding Affinity and Selectivity Profile (M1, M2, M3, M4, M5)

In vitro studies have demonstrated that this compound possesses a high binding affinity for all subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). medchemexpress.comfda.gov Notably, it exhibits a high selectivity for the M3 receptor subtype. fda.govsofdrahcp.com While it binds to all five subtypes, its affinity for M1, M2, and M4 receptors is less than that of glycopyrrolate (B1671915). fda.gov The primary metabolite of this compound, BBI-4010, shows a significantly lower binding affinity for M2 and M3 receptors, approximately one order of magnitude less than the parent compound. fda.gov

Receptor SubtypeBinding Affinity (Compared to Glycopyrrolate)Selectivity
M1 Less than glycopyrrolate fda.govHigh affinity medchemexpress.com
M2 Less than glycopyrrolate fda.govHigh affinity medchemexpress.com
M3 High affinity fda.govHigh selectivity fda.govsofdrahcp.com
M4 Less than glycopyrrolate fda.govHigh affinity medchemexpress.com
M5 Not specifiedHigh affinity medchemexpress.com

Specific Focus on M3 Receptor Antagonism in Eccrine Glands

The primary therapeutic application of this compound is related to its potent antagonism of M3 muscarinic receptors located on eccrine sweat glands. drugbank.comsofdrahcp.comnih.gov The M3 receptor is the predominant subtype involved in signaling for sweat production. sofdrahcp.com By blocking these receptors, this compound effectively inhibits the action of acetylcholine, leading to a reduction in sweat secretion. patsnap.comsofdrahcp.comnih.gov This targeted action at the site of application is a key feature of its pharmacological profile. nih.gov

In Vitro Pharmacological Investigations

The pharmacological properties of this compound have been further elucidated through a series of in vitro studies.

Muscarinic Receptor Binding Kinetics and Equilibrium Studies

Binding studies utilizing cloned human muscarinic receptors (M1-M4) have been conducted to determine the binding kinetics of this compound. researchgate.netgoogle.com These studies have confirmed its high affinity for all tested muscarinic receptor subtypes. fda.gov There was no discernible difference in the binding activity or subtype selectivity between this compound and its active moiety, sofpironium. fda.gov

Ex Vivo Pharmacological Demonstrations of Anticholinergic Activity

The anticholinergic properties of this compound have been demonstrated in ex vivo laboratory models. clinicaltrials.gov One of the key assessments involved evaluating its effect on the contractile activity of isolated guinea pig ileum tissue. medchemexpress.commolnova.comdcchemicals.com In this model, the tissue is stimulated with a cholinergic agonist to induce muscle contraction. This compound was shown to inhibit this induced contractile activity in a concentration-dependent manner. medchemexpress.comglpbio.com

This inhibitory action is indicative of its antagonistic effect on muscarinic receptors present in the smooth muscle of the ileum. medchemexpress.commolnova.comdcchemicals.com Such ex vivo studies, including the Magnus test using guinea pig ileum, have been fundamental in establishing the compound's anticholinergic activity before proceeding to in vivo evaluations. researchgate.netnih.gov

In Vivo Preclinical Pharmacodynamic Evaluations in Animal Models

Preclinical studies in various animal models have been conducted to evaluate the pharmacodynamic profile of this compound, particularly its local and systemic anticholinergic effects. A comprehensive battery of pharmacology evaluations has been conducted to characterize the compound's activity when administered via the intended clinical route. clinicaltrials.gov The rat has been identified as a suitable animal model for preclinical investigations due to similarities in metabolism compared to humans. researchgate.netresearchgate.net

To assess its effect on sweat production, this compound was evaluated in a rat model of pilocarpine-induced footpad sweating. medchemexpress.comxcessbio.com Pilocarpine, a muscarinic receptor agonist, stimulates the eccrine sweat glands to produce sweat. molnova.commedchemexpress.com In this model, a single topical application of this compound was shown to reduce the induced sweating when compared to a control group. fda.gov This finding provides direct preclinical evidence of the drug's ability to inhibit perspiration at the site of application by blocking local muscarinic receptors. medchemexpress.comglpbio.com

The potential for this compound to induce mydriasis (pupil dilation), a classic anticholinergic effect, was assessed in rabbits. researchgate.netnih.gov Following a single topical ocular application, this compound was observed to cause mydriasis. fda.gov The magnitude of this effect was reported to be less than that produced by a 0.2% concentration of glycopyrrolate, another anticholinergic agent. fda.gov These rabbit ocular studies helped to confirm the compound's local anticholinergic activity and pharmacodynamic profile. researchgate.netnih.gov

Beyond localized effects, preclinical studies have also examined other potential systemic anticholinergic effects. In repeat-dose toxicity studies, mydriasis was observed following subcutaneous administration of this compound in both rats and rabbits, indicating that systemic exposure can lead to this effect. fda.gov However, mydriasis was not observed in minipigs following topical administration of a this compound gel formulation. fda.gov A preclinical study in minipigs was also used to compare the permeation of different topical formulations. google.com While this compound is designed as a "soft" drug that is rapidly metabolized to a less active form upon entering systemic circulation to minimize such effects, these studies are crucial for characterizing its complete pharmacological profile. researchgate.netresearchgate.netdrugbank.com

Table 1: Summary of Preclinical Pharmacodynamic Evaluations for this compound

Evaluation Type Animal Model Test/Assay Key Finding Citation(s)
Ex Vivo Anticholinergic Activity Guinea Pig Ileum Contraction (Magnus Test) Inhibited cholinergic-induced muscle contraction in a concentration-dependent manner. medchemexpress.commolnova.comresearchgate.netnih.gov
In Vivo Antisecretory Effect Rat Pilocarpine-Induced Footpad Sweating Topically applied this compound reduced induced sweating. medchemexpress.comxcessbio.comfda.gov
In Vivo Ocular Effect Rabbit Topical Ocular Administration Induced mydriasis (pupil dilation). researchgate.netnih.govfda.gov
In Vivo Systemic Effect Rat, Rabbit Subcutaneous Administration Mydriasis observed in repeat-dose toxicity studies. fda.gov

| In Vivo Systemic Effect | Minipig | Topical Gel Administration | Mydriasis was not observed. | fda.gov |

Table 2: List of Compounds Mentioned

Compound Name
This compound
Pilocarpine
Glycopyrrolate

Preclinical Pharmacokinetic Profile and Metabolic Fate of Sofpironium Bromide

Systemic Absorption Characteristics in Animal Models

While designed for local activity, sofpironium bromide exhibits some degree of systemic absorption after topical application in animal models. clinicaltrials.gov Studies in rats have demonstrated that following subcutaneous administration, this compound is absorbed and distributed. glpbio.commolnova.com In a rat model, this compound was effective in reducing pilocarpine-induced sweating in the footpads, indicating its local anticholinergic activity. glpbio.commolnova.com

Pharmacokinetic studies in adult patients with primary axillary hyperhidrosis who received this compound topically showed a mean maximum plasma concentration (Cmax) of 2.71 ng/mL and a time to maximum concentration (Tmax) of 5.34 hours after a single application. drugbank.comwikidoc.org In pediatric patients (ages 9 to 16), the mean plasma Cmax was lower, at 1.30 ng/mL, with a Tmax of 4.0 hours. drugbank.comwikidoc.org There was no evidence of drug accumulation after repeated daily applications. wikidoc.orgrxlist.com

Distribution Patterns and Tissue Tropism

Following absorption, this compound distributes to various tissues. clinicaltrials.gov

Plasma Protein Binding Dynamics

In vitro studies have shown that the binding of sofpironium to plasma proteins is low and independent of concentration. clinicaltrials.gov The plasma protein binding of sofpironium is approximately 34.8% to 37.8%. drugbank.comwikidoc.orgrxlist.comfda.gov Its major metabolite, BBI-4010, exhibits significantly lower plasma protein binding, at approximately 2.3% to 3.7%. drugbank.comwikidoc.orgrxlist.comfda.gov

Table 1: Plasma Protein Binding of Sofpironium and its Metabolite BBI-4010

Compound Plasma Protein Binding (%)
Sofpironium 34.8 - 37.8

Comparative Distribution Across Animal Species

Pharmacokinetic investigations have revealed that the distribution of sofpironium to blood cells is low and similar across different animal species and humans. clinicaltrials.gov The tissue distribution was wide, and the patterns of distribution and elimination were consistent regardless of the administration route (subcutaneous or topical) after a single dose. clinicaltrials.gov

Placental Transfer Studies in Animal Models

Studies conducted in pregnant rats have investigated the placental transfer of sofpironium. The transfer of radiolabeled sofpironium and/or its metabolites across the placental barrier was found to be low. clinicaltrials.govfda.gov Additionally, in vivo studies in lactating rats demonstrated that sofpironium or its metabolites are transferred into the milk after a single subcutaneous administration. rxlist.com Animal reproduction studies involving subcutaneous administration to pregnant rats and rabbits did not show significant adverse effects at exposures several times higher than the maximum recommended human dose. rxlist.com

Metabolic Pathways and Metabolite Identification

This compound undergoes metabolism through several pathways. drugbank.comrxlist.comfda.gov The primary routes of metabolism include non-enzymatic hydrolysis, oxidative metabolism mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, and glycine (B1666218) conjugation. drugbank.comrxlist.comfda.govmedchemexpress.com In plasma, the parent compound, sofpironium, was the major component, accounting for 38% of the circulating drug-related material, followed by its major metabolite, BBI-4010, at 20%. drugbank.comrxlist.comfda.gov Urinary excretion of both sofpironium and BBI-4010 was minimal, with less than 0.5% of the applied dose being excreted through this route. drugbank.comrxlist.comfda.gov

Non-Enzymatic Hydrolysis Mechanisms

A key feature of this compound's design is its susceptibility to non-enzymatic hydrolysis. drugbank.comfda.govmedchemexpress.com It contains a labile ester moiety that is readily hydrolyzed to form BBI-4010, a less active anticholinergic metabolite. drugbank.com This rapid conversion is a critical aspect of its "soft drug" nature, intended to limit systemic anticholinergic effects. drugbank.com The in vitro half-life of sofpironium in human plasma has been determined to be 3.86 hours. drugbank.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Sofpironium
BBI-4010
Glycopyrrolate (B1671915)

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in Oxidative Metabolism

The metabolism of this compound is a multifaceted process involving several enzymatic pathways. A significant route of its biotransformation is through oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system. drugbank.comdcchemicals.comfda.govnih.govwikidoc.orgaap.orgmedchemexpress.commolnova.com Specifically, in vitro studies have identified CYP2D6 and CYP3A4 as the primary enzymes responsible for the oxidative metabolism of this compound. drugbank.comdcchemicals.comfda.govnih.govwikidoc.orgaap.orgmedchemexpress.commolnova.com This enzymatic process contributes to the chemical modification of the parent drug, preparing it for subsequent elimination.

Conjugation Pathways (e.g., Glycine Conjugation)

In addition to oxidative metabolism, this compound also undergoes conjugation reactions. drugbank.comfda.govnih.govwikidoc.orgaap.orgmedscape.com One of the identified conjugation pathways is glycine conjugation. drugbank.comfda.govnih.govwikidoc.orgaap.orgmedscape.com This process involves the attachment of the amino acid glycine to the this compound molecule or its metabolites. Conjugation reactions typically increase the water solubility of a compound, facilitating its excretion from the body. The combination of de-ethylation by hydrolysis, hydroxylation by cytochrome P450, desaturation by dehydration of hydroxides, and glycine conjugation results in the various metabolites observed. fda.gov

Characterization of Major Metabolites (e.g., BBI-4010)

The metabolic processes of this compound result in the formation of several metabolites. The most significant of these is a metabolite known as BBI-4010. drugbank.comfda.govfda.gov BBI-4010 is formed through the hydrolysis of the ester moiety present in the this compound structure. drugbank.com This hydrolysis can occur non-enzymatically and is also facilitated by enzymes like plasma paraoxonase 1 (PON1). drugbank.com In human plasma, sofpironium itself is the major component, accounting for approximately 38% of the circulating drug-related material, followed by BBI-4010 at 20%. drugbank.comfda.govnih.govwikidoc.org Preclinical studies in rats and minipigs have also identified BBI-4010 as the only metabolite to exceed 10% of the total drug exposure in plasma and/or urine. fda.gov

Pharmacological Activity and Receptor Binding of Metabolites

A crucial aspect of the preclinical evaluation of this compound is the assessment of the pharmacological activity of its metabolites, particularly in comparison to the parent compound.

Comparative Anticholinergic Potency of Parent Compound vs. Metabolites

This compound is designed as a "soft" anticholinergic, meaning it is intended to have high local activity with reduced systemic effects due to rapid metabolism to less active compounds. drugbank.comdrugbank.com Preclinical studies have confirmed this characteristic. In an ex vivo guinea pig ileum model, which assesses anticholinergic activity, the major metabolite BBI-4010 exhibited approximately 1200-fold lower anticholinergic activity than the parent this compound. fda.gov This significant reduction in potency underscores the "soft drug" nature of this compound, where the metabolite is substantially less active, thereby minimizing the potential for systemic anticholinergic side effects. drugbank.comdrugbank.comtandfonline.com

Metabolite Receptor Binding Affinity Profiles

The reduced pharmacological activity of the metabolites is a direct consequence of their altered binding affinity for muscarinic receptors. This compound itself demonstrates high binding affinity for all five muscarinic receptor subtypes (M1-M5), with a particular selectivity for the M3 receptor, which is predominant in sweat glands. dcchemicals.commedchemexpress.comfda.govguidetopharmacology.org In contrast, binding studies have shown that the major metabolite, BBI-4010, has a significantly lower binding affinity for M2 and M3 receptors, approximately one order of magnitude less than this compound. fda.gov This diminished receptor affinity of the metabolite contributes to the localized effect of the parent drug and its favorable systemic safety profile.

Elimination and Excretion Pathways in Preclinical Species

The final stage of the pharmacokinetic journey of this compound and its metabolites is their elimination from the body. Following topical administration in preclinical models, systemic absorption is observed. researchgate.net However, the excretion of the parent drug and its primary metabolite, BBI-4010, in urine is very low. drugbank.comfda.govwikidoc.org In human studies, urinary excretion of both sofpironium and BBI-4010 was less than 0.5% of the applied dose. drugbank.comfda.govwikidoc.org

In lactating rats, following a single subcutaneous administration, sofpironium or its metabolites were detected in milk, indicating that the drug can be transferred during lactation. fda.govnih.govsofdra.com Further studies in rats have shown that after a single subcutaneous administration, there is no chiral inversion of sofpironium in vivo. fda.gov

Pharmacokinetic Parameters of Sofpironium and BBI-4010

Parameter Sofpironium BBI-4010
Plasma Protein Binding ~34.8 - 37.8% drugbank.comfda.govaap.orgsofdra.com ~2.3 - 3.7% drugbank.comfda.govnih.govsofdra.com
Major Component in Plasma 38% drugbank.comfda.govnih.govwikidoc.org 20% drugbank.comfda.govnih.govwikidoc.org

Compound Names Mentioned in this Article

Compound Name
BBI-4010
Glycine
Sofpironium

Renal Excretion of Parent Compound and Metabolites

The renal excretion of this compound and its primary metabolite, BBI-4010, is minimal. Studies have shown that following topical application, the urinary excretion of both the parent compound and BBI-4010 accounted for less than 0.5% of the administered dose. drugbank.comwikidoc.orgfda.gov This low level of renal clearance indicates that urinary excretion is not a major elimination pathway for this compound or its main metabolite.

The pharmacokinetic profile of this compound has not been formally evaluated in patient populations with renal impairment. wikidoc.orgfda.gov

Table 1: Urinary Excretion of this compound and its Metabolite

CompoundPercentage of Applied Dose Excreted in Urine
Sofpironium< 0.5% drugbank.comwikidoc.orgfda.gov
BBI-4010< 0.5% drugbank.comwikidoc.orgfda.gov

Half-life Determinations (e.g., In Vitro Human Plasma Half-life)

The half-life of a drug is a critical pharmacokinetic parameter indicating the time required for its concentration in the body to be reduced by half. For this compound, its retrometabolic design is reflected in its relatively short half-life.

Preclinical research has determined the in vitro half-life of this compound in human plasma to be short. dermsquared.com Specifically, the measured half-life is 3.86 hours. dermsquared.comdrugbank.com This rapid degradation in plasma is consistent with its design as a "soft" drug, intended to be quickly inactivated upon entering systemic circulation to limit systemic exposure and potential side effects. drugbank.com

Further preclinical studies comparing the mydriatic effects of this compound and its parent compound, glycopyrrolate, in rabbits also suggest a shorter duration of action for this compound. dermsquared.com The effects of this compound lasted for approximately 48 hours, whereas the effects of glycopyrrolate persisted for about 144 hours. dermsquared.com

Table 2: Half-life Data for this compound

ParameterValueSpecies/Matrix
In Vitro Half-life3.86 hours dermsquared.comdrugbank.comHuman Plasma

Comparative Preclinical Pharmacological Analysis of Sofpironium Bromide

Comparative Antagonism of Muscarinic Receptors with Other Anticholinergics

Sofpironium bromide functions as a competitive inhibitor of acetylcholine (B1216132) receptors, with a notable affinity for all five muscarinic receptor subtypes (M1-M5). researchgate.netmedchemexpress.comclinicaltrials.gov Preclinical in vitro studies have demonstrated its high binding activity across these receptors. clinicaltrials.govfda.gov The primary target for its therapeutic effect in hyperhidrosis is the M3 muscarinic receptor, which is predominant in sweat glands. medchemexpress.comfda.govmedrxiv.org

When compared to the well-established anticholinergic glycopyrrolate (B1671915), this compound exhibits some key differences. While both are potent anticholinergics, this compound was designed as a structural analog of glycopyrrolate. sec.gov In binding affinity studies, this compound's affinity for the M3 receptor is high, though its affinity for other muscarinic receptors (M1, M2, M4) was found to be less than that of glycopyrrolate. fda.gov This suggests a degree of selectivity, which is a desirable trait in minimizing off-target effects.

The major metabolite of this compound, BBI-4010, displays significantly lower binding affinity for M2 and M3 receptors, approximately one order of magnitude less than the parent compound. fda.gov This is a crucial aspect of its design, contributing to a reduction in systemic anticholinergic activity.

Table 1: Comparative Muscarinic Receptor Binding Affinity

Compound M1 Receptor Affinity M2 Receptor Affinity M3 Receptor Affinity M4 Receptor Affinity M5 Receptor Affinity
This compound High medchemexpress.com High medchemexpress.com High fda.gov High medchemexpress.com High medchemexpress.com
Glycopyrrolate Higher than this compound fda.gov Higher than this compound fda.gov High fda.gov Higher than this compound fda.gov Data Not Available
BBI-4010 (Metabolite) Data Not Available ~10x lower than this compound fda.gov ~10x lower than this compound fda.gov Data Not Available Data Not Available

Differentiation in Potency and Duration of Action in Preclinical Models

Preclinical models have been instrumental in differentiating the potency and duration of action of this compound from other anticholinergics.

In an ex vivo guinea pig ileum model, which assesses smooth muscle contraction, this compound demonstrated concentration-dependent inhibitory activity. medchemexpress.com However, its inhibitory potency was less than that of glycopyrrolate in this model. fda.gov In the same model, its primary metabolite, BBI-4010, exhibited approximately 1200-fold lower anticholinergic activity than this compound, highlighting the significant deactivation upon metabolism. fda.gov

In vivo studies in rabbits have provided insights into the local effects and duration of action. Topical ocular administration of this compound induced a dose-dependent mydriasis (pupil dilation). fda.gov Notably, this effect was less pronounced than that observed with glycopyrrolate, suggesting a potentially shorter duration of local action or lower potency in this specific tissue. fda.gov Importantly, in rabbit eye models, some isomers of this compound showed mydriatic potencies similar to glycopyrrolate but with a considerably shorter duration of effect, and they did not induce dilation in the contralateral, untreated eye. google.com This underscores the localized activity and reduced systemic absorption.

A rat model of pilocarpine-induced footpad sweating further confirmed the efficacy of topically applied this compound in reducing sweat production at the site of application. medchemexpress.comfda.gov

Table 2: Comparative Potency and Duration in Preclinical Models

Compound Preclinical Model Potency Comparison Duration of Action
This compound Guinea Pig Ileum Less potent than glycopyrrolate fda.gov Concentration-dependent medchemexpress.com
This compound Rabbit Mydriasis Model Less potent than glycopyrrolate fda.gov Shorter than glycopyrrolate drugbank.com
BBI-4010 (Metabolite) Guinea Pig Ileum ~1200-fold less potent than this compound fda.gov Not applicable

Comparative Assessment of Designed-in Inactivation Mechanisms

A key innovation in the development of this compound is its "soft drug" or retrometabolic design. sec.govdrugbank.com This approach involves intentionally incorporating a metabolically labile ester moiety into the chemical structure. drugbank.com The purpose of this design is to allow the drug to exert its therapeutic effect locally, after which it is rapidly metabolized into a significantly less active form upon entering systemic circulation. sec.govcloudfront.net

This compound is a structural analog of glycopyrrolate, modified with this readily hydrolyzable ester group. drugbank.com This ester linkage is susceptible to hydrolysis, primarily by the enzyme paraoxonase 1 (PON1) found in plasma, leading to the formation of the inactive metabolite BBI-4010. drugbank.com This rapid, non-enzymatic hydrolysis is a key feature that differentiates this compound from "hard" anticholinergics like glycopyrrolate, which are not designed for rapid systemic inactivation.

The in vitro half-life of sofpironium in human plasma has been measured at 3.86 hours. drugbank.com This designed-in inactivation mechanism is intended to enhance local efficacy while minimizing the systemic anticholinergic side effects commonly associated with this class of drugs. drugbank.comnih.gov

Preclinical Models for Evaluating Selectivity and Off-Target Effects

A range of preclinical models have been employed to assess the selectivity and potential off-target effects of this compound.

In vitro screening assays have been conducted to evaluate the activity of this compound against a broad panel of enzymes and receptors. fda.gov These studies have shown that, with the exception of its intended activity on muscarinic receptors, this compound does not exert significant activity against the majority of other targets evaluated. fda.gov

Animal models have also been crucial in this assessment. For instance, in minipigs, topical administration of this compound gel did not result in the mydriasis that was observed in rabbits following subcutaneous administration, suggesting species-specific differences and a lower risk of certain systemic effects with topical application. fda.gov

Pharmacokinetic studies in various animal species and humans have shown that protein binding of sofpironium is low and its distribution to blood cells is concentration-independent and similar across species. clinicaltrials.gov The major metabolite, BBI-4010, has significantly lower plasma protein binding than the parent compound. drugbank.com These characteristics contribute to a more predictable pharmacokinetic profile and a lower potential for drug-drug interactions related to protein displacement.

Emerging Research and Theoretical Advancements in Sofpironium Bromide Science

Refinements in Retrometabolic Drug Design for Enhanced Therapeutic Index

Sofpironium bromide is a product of retrometabolic drug design, a strategy aimed at developing safer medications by integrating metabolic considerations into the design process. researchgate.net This approach focuses on creating "soft drugs," which are active compounds that are designed to undergo a predictable and rapid conversion to inactive metabolites after exerting their therapeutic effect at the target site. tandfonline.com The primary goal is to enhance the therapeutic index, which is the ratio of a drug's toxic dose to its effective dose, thereby minimizing systemic side effects. tandfonline.comlew.ro

The design of this compound, a "soft" anticholinergic agent, was based on its structural analog, glycopyrronium (B1196793). guidetopharmacology.org Glycopyrronium itself is a quaternary ammonium (B1175870) compound with limited ability to cross the blood-brain barrier, which already reduces central nervous system side effects. The key refinement in this compound's structure is the inclusion of a readily hydrolyzable ester moiety. drugbank.com This chemical feature allows the drug to be potent at the local site of application but quickly break down into a significantly less active metabolite, BBI-4010, upon entering the systemic circulation. drugbank.comtandfonline.com This rapid inactivation is crucial for reducing the systemic anticholinergic effects commonly associated with this class of drugs. tandfonline.com

This "inactive metabolite" approach is a key strategy in soft drug design. lew.ro The designed metabolic pathway is intentionally hydrolytic, avoiding the more complex and potentially reactive pathways of oxidative metabolism. lew.ro The success of this design is evident in the clinical profile of this compound, which demonstrates localized efficacy in treating conditions like primary axillary hyperhidrosis while maintaining a favorable safety profile with minimal systemic adverse events. tandfonline.com The development of this compound exemplifies the successful application of the "remote inactive metabolite" approach within retrometabolic drug design, leading to a medication with a significantly improved therapeutic index. lew.ro

Development of In Silico Models for Predicting Pharmacological Activity and Metabolism

In silico models, which utilize computer simulations, are increasingly important in drug discovery and development for predicting the pharmacokinetic and pharmacodynamic properties of new chemical entities. For this compound and its parent compound, glycopyrronium bromide (GPB), in silico toxicology analyses have been conducted. mpa.sempa.se These analyses compare the chemical structures of the parent compound and its metabolites with empirical databases to predict a range of toxicological endpoints. mpa.sempa.se For instance, such models have predicted that GPB and its hydrolysis products are not likely to be bacterial mutagens. mpa.sempa.se

Quantitative structure-activity relationship (QSAR) and quantitative structure-metabolism relationship (QSMR) models are central to retrometabolic drug design. lew.ro These models establish mathematical relationships between the chemical structure of a compound and its biological activity or metabolic fate. In the development of soft anticholinergics like this compound, a bilinear exponential equation has been used to correlate the activity of a large number of compounds with their molecular descriptors. lew.ro

While specific in silico models exclusively for this compound's pharmacological activity and metabolism are not extensively detailed in the provided search results, the development of such models for similar compounds is a well-established practice. These models can predict various ADME (absorption, distribution, metabolism, and excretion) properties and potential drug-drug interactions. For example, in silico tools can predict the likelihood of a compound interacting with specific metabolizing enzymes or drug transporters. drugbank.com The application of machine learning in combination with mechanistic modeling is also an emerging area to predict the plasma exposure of small molecules.

Advanced Analytical Techniques for Compound and Metabolite Characterization in Biological Matrices

The accurate characterization and quantification of this compound and its metabolites in biological samples are crucial for understanding its pharmacokinetics. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the primary advanced analytical technique used for this purpose. fda.gov

Several validated LC-MS/MS methods have been developed for the simultaneous determination of sofpironium and its main metabolite, BBI-4010, in human plasma. fda.gov These methods typically involve a protein precipitation step to extract the analytes from the plasma matrix. fda.gov The extracted samples are then injected into the HPLC system for separation, followed by detection using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. fda.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for quantifying the parent drug and its metabolite. fda.gov

Stable isotope-labeled internal standards, such as deuterated this compound (D9-SGE) and deuterated BBI-4010 (D9-SGA), are used to ensure accuracy and precision in the quantification. fda.gov The calibration ranges for these assays are typically in the low nanogram per milliliter (ng/mL) range, demonstrating the high sensitivity of the LC-MS/MS technique. fda.gov For example, one method has a calibration range of 0.0500 to 10.0 ng/mL for sofpironium and 0.100 to 20.0 ng/mL for BBI-4010. fda.gov

These advanced analytical methods are essential for clinical research, enabling detailed pharmacokinetic studies to determine parameters like peak plasma concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC).

Q & A

Q. What is the molecular mechanism of action of sofpironium bromide in reducing axillary sweating?

this compound is a topical anticholinergic agent that competitively inhibits M3 muscarinic acetylcholine receptors (mAChRs) in eccrine sweat glands, blocking acetylcholine-mediated signaling critical for sweat production . Its quaternary ammonium structure limits systemic absorption, enhancing localized efficacy. Preclinical studies confirm dose-dependent suppression of sweat secretion in murine models via selective M3 antagonism .

Q. How are clinical trials for this compound designed to assess efficacy in primary axillary hyperhidrosis (PAH)?

Phase III trials (e.g., Cardigan I/II, ARGYLE) employ randomized, double-blind, vehicle-controlled designs with 6-week treatment periods and 2-week follow-ups. Primary endpoints include:

  • Hyperhidrosis Disease Severity Scale (HDSS) score reduction (≥2-point improvement).
  • Gravimetric sweat production (≥50% reduction from baseline). Secondary endpoints assess quality-of-life metrics (DLQI scores) and safety .

Q. What safety considerations dominate the clinical profile of this compound?

Adverse events (AEs) are predominantly mild/moderate and localized (e.g., application site dermatitis , 25–33% incidence), with systemic anticholinergic effects (dry mouth, blurred vision) rare (<5%). Long-term safety studies (48 weeks) show no treatment-related serious AEs, supporting chronic use .

Q. How is efficacy quantified in hyperhidrosis trials beyond subjective scales?

Gravimetric analysis standardizes sweat measurement: sweat is collected via absorbent pads under controlled conditions (temperature, humidity) and weighed pre-/post-treatment. This method complements patient-reported outcomes (HDSS, DLQI) to reduce bias .

Advanced Research Questions

Q. What explains the contradictory receptor affinity data for this compound across M1–M5 mAChR subtypes?

While this compound shows high in vitro affinity for M1/M2/M4/M5 receptors (Ki < 10 nM), its functional selectivity for M3 in eccrine glands is attributed to tissue-specific receptor density and localized hydrolysis into inactive metabolites. This minimizes off-target effects despite broad binding profiles .

Q. How do long-term efficacy data (≥48 weeks) inform dosing strategies for PAH?

The ARGYLE study demonstrated sustained HDSS improvements (57–58% responders at 52 weeks) with once-daily 15% gel , suggesting no tachyphylaxis. However, 20–25% of patients required intermittent dosing pauses due to mild dermatitis, highlighting the need for personalized regimens .

Q. What methodological challenges arise in designing placebo-controlled trials for topical anticholinergics?

  • Vehicle effects : Placebo gels can alter skin pH/microbiome, confounding gravimetric measurements.
  • Blinding limitations : Localized erythema in active arms may unmask treatment allocation. Solutions include stratified randomization by baseline HDSS and blinded central endpoint adjudication .

Q. How does retrometabolic drug design influence this compound’s pharmacokinetics?

this compound is engineered for rapid enzymatic hydrolysis in systemic circulation, converting to inactive metabolites (e.g., glycopyrrolate derivatives) to minimize off-target mAChR activation. This design reduces AUC by >90% compared to oral anticholinergics .

Q. What translational gaps exist between preclinical models and human efficacy?

Murine models overestimate systemic tolerability due to species-specific differences in skin permeability and mAChR distribution. Human trials reveal higher rates of dermatitis than predicted, necessitating ex vivo human skin models to refine topical formulations .

Q. How does this compound compare to glycopyrronium tosylate in receptor off-target liability?

Unlike glycopyrronium, sofpironium’s soft drug structure reduces plasma stability, lowering M2/M4-mediated cardiac and CNS risks. Head-to-head studies are lacking, but indirect comparisons suggest sofpironium has a superior safety profile at equipotent doses .

Methodological Tables

Table 1. Key Efficacy Endpoints in Phase III Trials of this compound 15% Gel

EndpointCardigan I (n=350)Cardigan II (n=351)
HDSS ≥2-point response86.7%85.4%
Gravimetric reduction63.2%61.8%
DLQI improvement4.5-point Δ4.3-point Δ
Source:

Table 2. Adverse Event Profile (48-Week ARGYLE Study)

AE TypeIncidence (15% Gel)Severity
Application dermatitis33.0%Mild (85%), Moderate (15%)
Nasopharyngitis23.1%Mild (100%)
Dry mouth4.5%Mild (100%)
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.